molecular formula C11H17N3O2 B2824713 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034265-28-4

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2824713
CAS RN: 2034265-28-4
M. Wt: 223.276
InChI Key: NVMRYOYYRIETHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a chemical compound. It’s part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . These building blocks are synthesized in a cost-efficient manner and are important for medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms pyrazolo-pyridine carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the tetrahydropyrazolo-pyridine carboxylates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms pyrazolo-pyridine carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the tetrahydropyrazolo-pyridine carboxylates .

Scientific Research Applications

Anticancer Activity

Research on derivatives similar to 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has shown potential anticancer properties. A study by Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives. These compounds were synthesized with different aryloxy groups attached to the pyrimidine ring, using methyl 3-methoxy-5-methylbenzoate as the key intermediate. One compound demonstrated significant cancer cell growth inhibition against various cancer cell lines, indicating the potential for further exploration in anticancer agent development (Al-Sanea et al., 2020).

Antioxidant Activity

Another study by Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their coordination complexes. These compounds exhibited significant antioxidant activity as determined by various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. The study highlights the potential use of these compounds in developing antioxidant therapies (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds, including pyrazolo[1,5-a]pyridines, is of significant interest in medicinal chemistry. A study by Ochi et al. (1976) demonstrated the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, providing insights into the chemical behavior and potential applications of such compounds in drug development and organic synthesis (Ochi et al., 1976).

Synthesis of Heterocycles with Aldehyde Functionality

Mahata et al. (2003) explored the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for the synthesis of various heterocycles, demonstrating the versatility of such compounds in organic synthesis. This study provides a foundation for the development of new synthetic methodologies that could be applied to the synthesis of compounds related to this compound (Mahata et al., 2003).

Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, which “2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is based on, is an important building block for medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

properties

IUPAC Name

2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-8-11(15)12-6-9-7-13-14-5-3-2-4-10(9)14/h7H,2-6,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMRYOYYRIETHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.